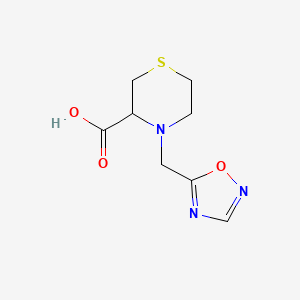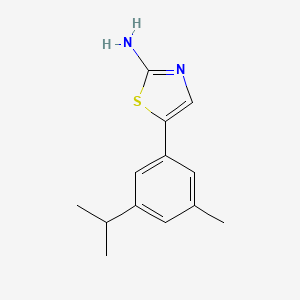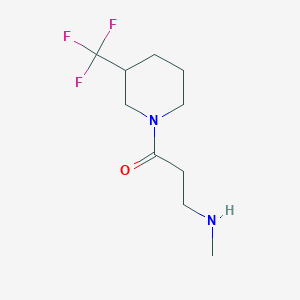
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a thiomorpholino group
準備方法
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the methanone linkage.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiomorpholino derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学的研究の応用
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel catalysts and ligands for various chemical transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with target molecules.
類似化合物との比較
(3,5-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3,5-bis(trifluoromethyl)phenyl)thiourea and (3,5-bis(trifluoromethyl)phenyl)amine share structural similarities.
特性
分子式 |
C13H11F6NOS |
|---|---|
分子量 |
343.29 g/mol |
IUPAC名 |
[3,5-bis(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H11F6NOS/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2 |
InChIキー |
SSOXBJNQRALFKE-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


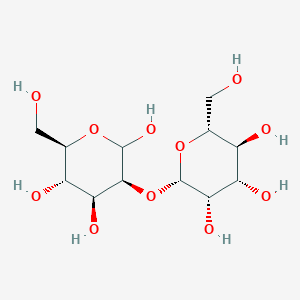

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)

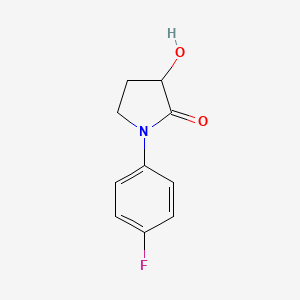
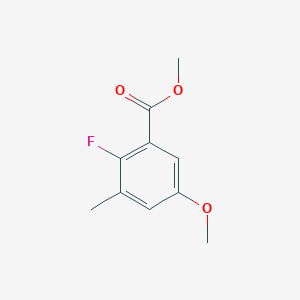

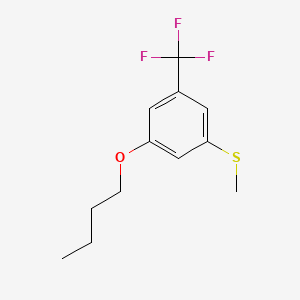

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
